4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is an organic compound characterized by its unique pyrazolone structure linked to a benzoic acid moiety. It possesses the molecular formula and is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving pyrazolone derivatives and benzoic acid. It is often studied in the context of drug design and development due to its promising pharmacological properties.
The compound belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. It is specifically classified under heterocyclic compounds due to the presence of the pyrazole ring.
The synthesis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-carboxybenzaldehyde. This reaction can be facilitated under acidic or basic conditions.
Industrial methods may employ continuous flow reactors and catalysts to optimize yield and reduce by-products, reflecting advancements in synthetic organic chemistry.
The molecular structure of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid features a pyrazolone ring connected to a benzoic acid group. The structural formula can be represented as follows:
Key structural data includes:
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo several chemical transformations:
Common reagents for these reactions include:
Research indicates that 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid may influence glucose metabolism, enhancing the body's response to glucose loads. This compound has shown potential as a hypoglycemic agent in preclinical studies.
In studies comparing its effects with known hypoglycemic drugs like tolbutamide, it demonstrated significant reductions in blood glucose levels, suggesting a mechanism that may involve modulation of insulin sensitivity or enhancement of glucose uptake by tissues.
The compound exhibits typical characteristics of organic acids:
Key chemical properties include:
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has various applications in scientific research:
The primary synthesis of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS 916169-50-1, $C{10}H8N2O3$) employs a condensation strategy between β-dicarbonyl compounds and arylhydrazines. The standard route involves refluxing ethyl acetoacetate with 4-hydrazinylbenzoic acid (or its hydrochloride salt) in anhydrous ethanol for 6–12 hours. This reaction proceeds via Knorr pyrazolone synthesis, where the β-ketoester carbonyl undergoes nucleophilic attack by the hydrazine’s terminal nitrogen, followed by cyclodehydration [1] [3].
Reagent purity critically impacts yield:
Table 1: Reagent Impact on Traditional Synthesis Yield
Variation | Yield (%) | Observation |
---|---|---|
Anhydrous conditions | 82 | High-purity product |
Hydrated hydrazine reagent | 35 | Hydrolysis byproducts dominate |
Acetone as carbonyl source | 12 | Trace product; unreacted hydrazine recovered |
With PTSA catalyst | 88 | Reduced reaction time (5–6 hr) |
Industrial production addresses bottlenecks in batch condensation through catalytic and engineering innovations:
Solvent polarity and temperature profiles directly influence cyclization kinetics and product purity:
Table 2: Solvent and Temperature Optimization
Condition | Yield (%) | Purity (%) | Key Side Products |
---|---|---|---|
Ethanol, 78°C, 10 hr | 82 | 98.5 | None detected |
DMF, 110°C, 4 hr | 75 | 89 | 4-(3-(dimethylamino)acryloyl)benzoic acid |
Water, 100°C, 12 hr | 28 | 65 | Hydrazinobenzoic acid dimer |
MW, solvent-free, 10 min | 71* | 95 | Traces of phenylhydrazone |
*Scaled to 0.3 mmol; higher scales show yield reduction
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9